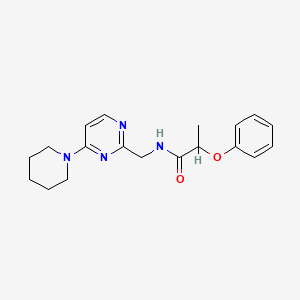
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is a complex organic compound that features a piperidine and pyrimidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug discovery. The presence of the piperidine ring, a common structural motif in many pharmacologically active compounds, suggests that this compound may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved by reacting a suitable nitrile with a formamide derivative under acidic conditions.
Introduction of the piperidine moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with piperidine.
Attachment of the phenoxy group: This step involves the reaction of a phenol derivative with an appropriate alkylating agent to form the phenoxy group.
Formation of the propanamide linkage: The final step involves the reaction of the intermediate compound with a propanoyl chloride derivative to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is not fully understood, but it is believed to interact with specific molecular targets in the body. The piperidine and pyrimidine moieties suggest that the compound may bind to receptors or enzymes, modulating their activity. This interaction could involve hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-((4-(morpholin-1-yl)pyrimidin-2-yl)methyl)propanamide
- 2-phenoxy-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)propanamide
- 2-phenoxy-N-((4-(piperazin-1-yl)pyrimidin-2-yl)methyl)propanamide
Uniqueness
2-phenoxy-N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)propanamide is unique due to the specific combination of the piperidine and pyrimidine moieties, which may confer distinct biological activities compared to its analogs. The presence of the phenoxy group also adds to its uniqueness, potentially affecting its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
2-phenoxy-N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-15(25-16-8-4-2-5-9-16)19(24)21-14-17-20-11-10-18(22-17)23-12-6-3-7-13-23/h2,4-5,8-11,15H,3,6-7,12-14H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTQNWLJOGLGLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC=CC(=N1)N2CCCCC2)OC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(difluoromethyl)-2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B2389291.png)
![2-[3-(2,6-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2389293.png)
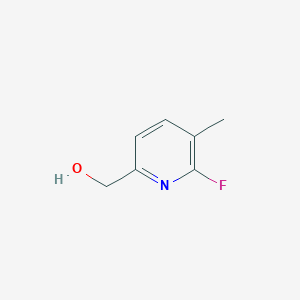
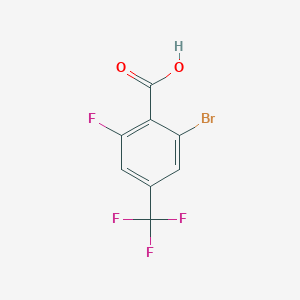
![5-bromo-N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2389296.png)
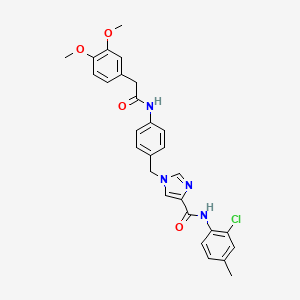
![(E)-5-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-nitrobenzamide](/img/structure/B2389300.png)
![2-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2389302.png)
![N-[(oxolan-2-yl)methyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2389304.png)
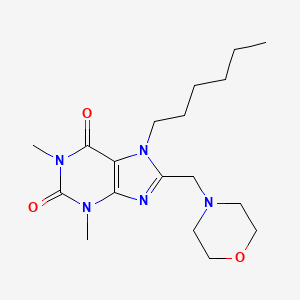
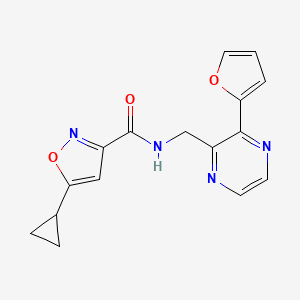

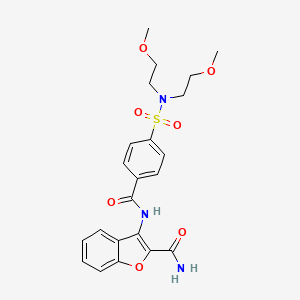
![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)
